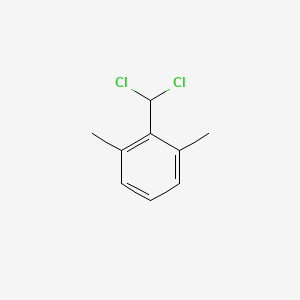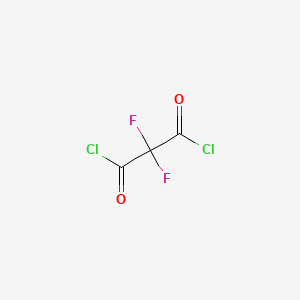
5-Isothiocyanato-2-methyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-2-methyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry. The unique structure of this compound, which includes an isothiocyanate group, makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-2-methyl-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanato-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles to form triazoles and other heterocycles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Catalysts: Lewis acids such as zinc chloride and copper(I) iodide.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with primary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Triazoles: Formed through cycloaddition reactions with azides.
Applications De Recherche Scientifique
5-Isothiocyanato-2-methyl-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanato-2-methyl-2H-tetrazole involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-methyl-2H-tetrazole: Similar in structure but contains an iodine atom instead of an isothiocyanate group.
5-Amino-2-methyl-2H-tetrazole: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
5-Phenyl-2-methyl-2H-tetrazole: Contains a phenyl group, which affects its solubility and reactivity.
Uniqueness
5-Isothiocyanato-2-methyl-2H-tetrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C3H3N5S |
|---|---|
Poids moléculaire |
141.16 g/mol |
Nom IUPAC |
5-isothiocyanato-2-methyltetrazole |
InChI |
InChI=1S/C3H3N5S/c1-8-6-3(4-2-9)5-7-8/h1H3 |
Clé InChI |
BTKDJCUGRGISQS-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)





![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
